2-(4-chlorophenoxy)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylpropanamide
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Overview
Description
2-(4-chlorophenoxy)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylpropanamide is a complex organic compound featuring a chlorophenoxy group, a cyclopropyl group, a hydroxy group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylpropanamide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate halogenated compound to form the 4-chlorophenoxy intermediate.
Hydroxylation and Thiophene Introduction: The hydroxyl group and thiophene ring are introduced through a series of reactions, including oxidation and substitution reactions.
Amidation: Finally, the amide bond is formed by reacting the intermediate with 2-methylpropanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical transformations, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, 2-(4-chlorophenoxy)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylpropanamide could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, warranting further investigation.
Industry
In industry, this compound could be used in the development of new materials or as a precursor in the synthesis of polymers or other advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylpropanamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of the chlorophenoxy group suggests potential interactions with hydrophobic pockets in proteins, while the hydroxy group could form hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-(2-hydroxyethyl)-2-methylpropanamide: Lacks the cyclopropyl and thiophene groups, potentially altering its reactivity and biological activity.
2-(4-bromophenoxy)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylpropanamide: The bromine atom may confer different electronic properties compared to chlorine.
2-(4-chlorophenoxy)-N-(2-cyclopropyl-2-hydroxyethyl)-2-methylpropanamide: Lacks the thiophene group, which could affect its chemical and biological properties.
Uniqueness
The unique combination of functional groups in 2-(4-chlorophenoxy)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylpropanamide provides a distinct set of chemical and biological properties. The presence of the thiophene ring, in particular, may enhance its ability to interact with certain biological targets, making it a valuable compound for further research.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3S/c1-18(2,24-15-9-7-14(20)8-10-15)17(22)21-12-19(23,13-5-6-13)16-4-3-11-25-16/h3-4,7-11,13,23H,5-6,12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQZTIWNBBGLFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC(C1CC1)(C2=CC=CS2)O)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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